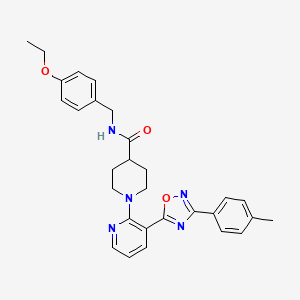

5-乙基-3-甲基呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Ethyl-3-methylfuran-2-carboxylic acid is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 . It is used for research purposes .

Synthesis Analysis

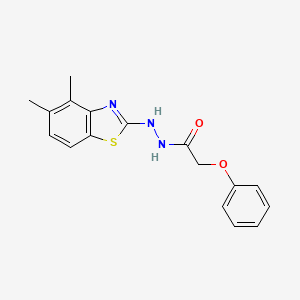

The synthesis of furan compounds like 5-Ethyl-3-methylfuran-2-carboxylic acid can be achieved through various methods. One such method involves the use of deep eutectic solvents in a biphasic pretreatment system . Another approach involves the use of furan platform chemicals (FPCs) derived from biomass .Molecular Structure Analysis

The molecular structure of 5-Ethyl-3-methylfuran-2-carboxylic acid is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains ethyl and methyl groups attached to the furan ring .Chemical Reactions Analysis

Furan compounds, including 5-Ethyl-3-methylfuran-2-carboxylic acid, can undergo various chemical reactions. For instance, they can be used in palladium-catalyzed cross-coupling reactions with heteroaryl carboxylic acids and aryl bromides, leading to arylated heterocycles .Physical And Chemical Properties Analysis

5-Ethyl-3-methylfuran-2-carboxylic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.科学研究应用

合成化学与催化

- 呋喃化合物的合成涉及创新方法,包括酶促拆分和用于绝对构型确定的计算研究,为不对称合成和手性化学提供了见解 (Coriani 等,2009)。

- 微波辐射已被用于增强呋喃衍生物的反应,证明了其在加速有机合成和提高产率方面的效用 (Rábarová 等,2004)。

材料科学与聚合物化学

- 呋喃衍生物是生物基聚合物(如聚(乙烯 2,5-呋喃二甲酸酯)(PEF))开发中的关键,为石油基材料提供了可持续的替代品 (Yuan 等,2019)。

- 呋喃衍生物的电化学还原以生产生物基平台分子(如 5-甲基呋喃-2-羧酸酯)扩展了生物质衍生化学品在绿色化学应用中的用途 (Ling 等,2022)。

绿色化学与可持续技术

- 用于合成呋喃二甲酸(FDCA)的催化方法,包括化学催化和生物催化,突出了呋喃衍生物在可持续化学中的作用,为从可再生资源生产有价值的化学品提供了环保途径 (Yuan 等,2019)。

- 通过催化过程将生物质衍生的呋喃转化为增值化学品(如 FDCA)证明了呋喃衍生物在生物经济中的潜力,实现了向更可持续的化学生产过渡 (Chernyshev 等,2017)。

生物催化与酶促反应

- 5-羟甲基糠醛酶促氧化为呋喃-2,5-二甲酸(FDCA)说明了生物催化剂在温和条件下实现高产率生物基化学品的创新性用途,标志着绿色化学领域的重大进步 (Dijkman 等,2014)。

未来方向

The future of furan compounds like 5-Ethyl-3-methylfuran-2-carboxylic acid lies in their potential applications in various fields. They can be synthesized from biomass, making them a sustainable alternative to traditional petroleum-based compounds . They can also serve as precursors for the synthesis of a wide range of other compounds .

作用机制

Target of Action

Furan derivatives have been known to interact with various biological targets . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

It’s known that carboxylic acid derivatives can undergo nucleophilic substitution reactions . In such reactions, the carboxylic acid group (COOH) of the compound can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles .

Biochemical Pathways

Furan derivatives have been associated with a wide range of applications in various industries, including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries . This suggests that the compound could potentially interact with a variety of biochemical pathways.

Result of Action

Furan derivatives have been associated with a variety of biological activities, suggesting that this compound could potentially exert diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

5-ethyl-3-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-6-4-5(2)7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAILRQZRMFAYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(O1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)

![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)

![3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2898041.png)

![3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2898044.png)